

CEP-28122 in Non-Small Cell Lung Cancer: A Preclinical Technical Guide

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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764593

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for **CEP-28122**. As of December 2025, no clinical trial results for **CEP-28122** in non-small cell lung cancer (NSCLC) have been publicly disclosed. The clinical development of this compound may have been discontinued or merged with other investigational drugs.

Introduction

CEP-28122 is a potent and selective, orally active small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).^{[1][2][3][4][5][6][7]} In non-small cell lung cancer, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which result in constitutive activation of the ALK tyrosine kinase. This aberrant signaling drives tumor cell proliferation and survival, making ALK a key therapeutic target in a subset of NSCLC patients. **CEP-28122** was developed to target this oncogenic driver. This guide provides an in-depth overview of the preclinical data available for **CEP-28122** in the context of NSCLC.

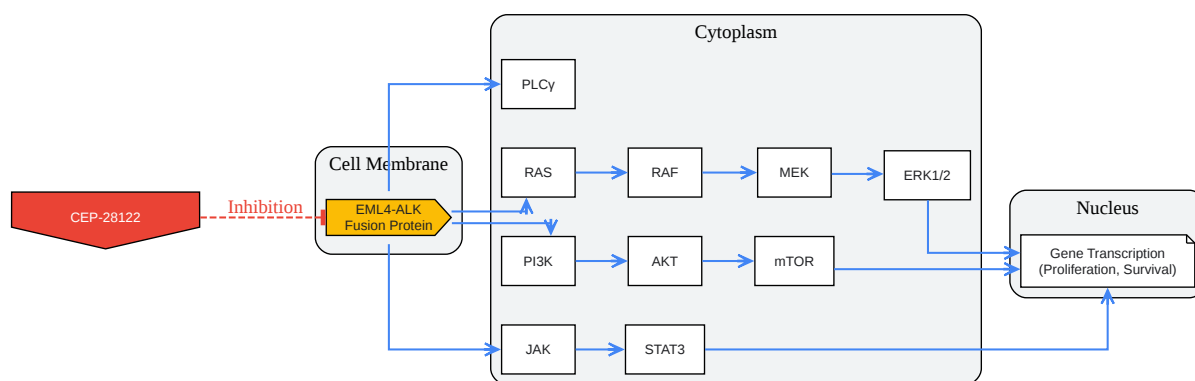
Mechanism of Action

CEP-28122 is an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it blocks the autophosphorylation and activation of the kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.^[1] Preclinical studies have demonstrated that **CEP-28122** effectively suppresses the

phosphorylation of ALK and its key downstream effectors, including STAT3, Akt, and ERK1/2.

[1]

Signaling Pathway



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Caption: ALK signaling pathway and the inhibitory action of **CEP-28122**.

Quantitative Data

In Vitro Potency and Selectivity

Target	Assay Type	IC50 (nM)	Reference
ALK	Enzyme-based TRF assay	1.9 ± 0.5	[2]
Flt4	Kinase assay	46 ± 10	[2]
Rsk2	Kinase assay	7-19	[1]
Rsk3	Kinase assay	7-19	[1]
Rsk4	Kinase assay	7-19	[1]

Cellular Activity in NSCLC Cell Lines

Cell Line	ALK Status	Assay	Endpoint	Result	Reference
NCI-H2228	EML4-ALK Positive	Western Blot	Inhibition of EML4-ALK tyrosine phosphorylation	Concentration-dependent inhibition	[1]
NCI-H3122	EML4-ALK Positive	Western Blot	Inhibition of EML4-ALK tyrosine phosphorylation	Concentration-dependent inhibition	[1]
NCI-H2228	EML4-ALK Positive	Cell Proliferation	Growth Inhibition/Cytotoxicity	Concentration-dependent inhibition	[1]
NCI-H3122	EML4-ALK Positive	Cell Proliferation	Growth Inhibition/Cytotoxicity	Concentration-dependent inhibition	[1]

In Vivo Efficacy in NSCLC Xenograft Models

Xenograft Model	Treatment	Dosing Schedule	Duration	Outcome	Reference
NCI-H2228	CEP-28122 (30 mg/kg)	Oral, twice daily	12 days	Tumor regression	[1]
NCI-H2228	CEP-28122 (55 mg/kg)	Oral, twice daily	12 days	Tumor regression	[1]
NCI-H3122	CEP-28122 (30 mg/kg)	Oral, twice daily	12 days	Significant tumor growth inhibition	[1]
NCI-H3122	CEP-28122 (55 mg/kg)	Oral, twice daily	12 days	Tumor stasis and partial tumor regression	[1]

Pharmacodynamics in Tumor Xenografts

Xenograft Model	Dose of CEP-28122	Time Post-Dose	Inhibition of ALK Phosphorylation	Reference
NPM-ALK positive ALCL	3 mg/kg (single oral dose)	12 hours	~75-80%	[1]
NPM-ALK positive ALCL	10 mg/kg (single oral dose)	6 hours	Near complete	[1]
NPM-ALK positive ALCL	10 mg/kg (single oral dose)	12 hours	~75-80%	[1]
ALK-positive tumor xenografts	30 mg/kg (single oral dose)	>12 hours	>90%	[1] [2] [4]

Experimental Protocols

In Vitro Kinase Assays

- **Methodology:** The inhibitory activity of **CEP-28122** against recombinant ALK was determined using a time-resolved fluorescence (TRF) assay. The assay measures the phosphorylation of a synthetic peptide substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, was then calculated.^[2]

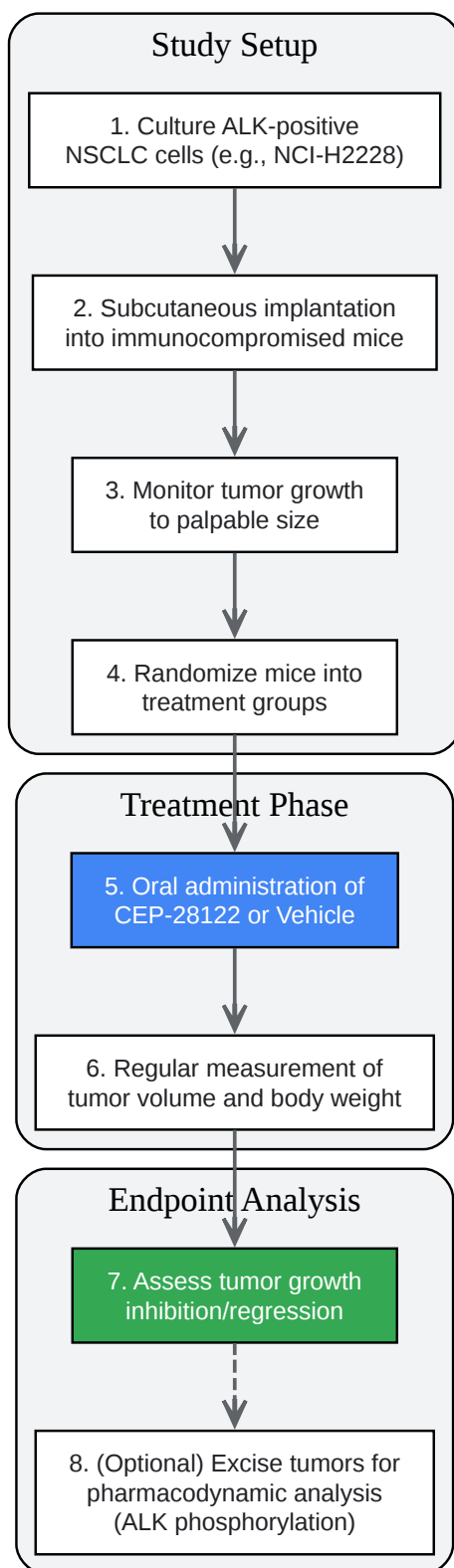
Cellular Assays

- **Cell Lines:** ALK-positive NSCLC cell lines (NCI-H2228 and NCI-H3122) were used.
- **Western Blot Analysis:** Cells were treated with different concentrations of **CEP-28122** for a specified period. Subsequently, cell lysates were prepared, and proteins were separated by SDS-PAGE. Phosphorylation of ALK and its downstream signaling proteins (STAT3, Akt, ERK1/2) was detected using phospho-specific antibodies.
- **Cell Proliferation/Cytotoxicity Assays:** NSCLC cells were seeded in multi-well plates and treated with a range of **CEP-28122** concentrations. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

In Vivo Xenograft Studies

- **Animal Models:** Immunocompromised mice (e.g., SCID or nude mice) were used.
- **Tumor Implantation:** ALK-positive NSCLC cells (NCI-H2228 or NCI-H3122) were subcutaneously injected into the flanks of the mice.
- **Treatment:** Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. **CEP-28122** was administered orally at specified doses and schedules.
- **Efficacy Evaluation:** Tumor volumes were measured regularly using calipers. Animal body weights were also monitored as an indicator of toxicity. The primary endpoint was tumor growth inhibition or regression.
- **Pharmacodynamic Analysis:** At various time points after drug administration, tumors were excised from a subset of animals. Tumor lysates were then analyzed by Western blot to

determine the extent and duration of ALK phosphorylation inhibition.



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Caption: Experimental workflow for in vivo NSCLC xenograft studies.

Conclusion

The preclinical data for **CEP-28122** demonstrate its high potency and selectivity as an ALK inhibitor. In cellular and animal models of ALK-positive non-small cell lung cancer, **CEP-28122** effectively inhibited ALK signaling and demonstrated significant anti-tumor activity, including tumor regression.^[1] The compound exhibited a favorable preclinical pharmacokinetic and pharmacodynamic profile, with sustained target inhibition following oral administration.^{[1][2][4]}

Despite these promising preclinical findings, there is a notable absence of publicly available clinical data for **CEP-28122** in NSCLC. Researchers and drug development professionals should be aware that the clinical development path for this specific compound is unclear. Further investigation into the development history of related compounds, such as CEP-37440, a dual ALK/FAK inhibitor, may provide additional context.^{[4][8][9][10][11]}

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